molecular formula C19H20ClNO3 B2976836 (E)-N-(3-chloro-4-methoxyphenyl)-3-(4-propoxyphenyl)acrylamide CAS No. 433962-46-0

(E)-N-(3-chloro-4-methoxyphenyl)-3-(4-propoxyphenyl)acrylamide

Cat. No.: B2976836
CAS No.: 433962-46-0
M. Wt: 345.82
InChI Key: FSRLYJKMVPDGFD-IZZDOVSWSA-N
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Description

(E)-N-(3-chloro-4-methoxyphenyl)-3-(4-propoxyphenyl)acrylamide is a useful research compound. Its molecular formula is C19H20ClNO3 and its molecular weight is 345.82. The purity is usually 95%.
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Scientific Research Applications

1. Corrosion Inhibition

  • Synthesis and Characterization for Corrosion Inhibition : Acrylamide derivatives, including the specific compound , have been studied for their efficacy as corrosion inhibitors. For instance, a 2022 study by Abu-Rayyan et al. analyzed acrylamide derivatives as inhibitors for copper corrosion in nitric acid solutions, using a combination of chemical and electrochemical methods. This research indicates the potential application of such compounds in protecting metals from corrosion in industrial settings (Abu-Rayyan et al., 2022).

2. Polymer Research

  • Thermoresponsive Polymer Applications : Acrylamide derivatives are integral in creating thermoresponsive polymers, which are essential in drug delivery systems. A study by Convertine et al. (2004) demonstrated the controlled polymerization of N-isopropylacrylamide, highlighting the role of acrylamide compounds in developing advanced polymer-based drug delivery systems (Convertine et al., 2004).

3. Chemical Analysis and Safety

  • Chemistry, Biochemistry, and Safety Analysis : The biochemical properties and safety aspects of acrylamide compounds are crucial areas of study. For instance, Friedman (2003) provided a comprehensive review of acrylamide's chemistry, biochemistry, and safety, exploring its widespread industrial applications and potential health impacts (Friedman, 2003).

4. Material Science

  • Polyacrylamide Substrate Characterization : Research by Poellmann and Wagoner Johnson (2013) validated and optimized methods for activating polyacrylamide substrates for protein patterning. This study highlights the role of acrylamide derivatives in material science, particularly in cell mechanobiology research (Poellmann & Wagoner Johnson, 2013).

5. Antioxidant Activity

  • Synthesis for Antioxidant Activity : Nguyen et al. (2021) synthesized and assessed the antioxidant activity of certain chalcones containing N-arylacetamide groups. The study demonstrates the potential of acrylamide derivatives in developing compounds with significant antioxidant properties (Nguyen et al., 2021).

6. Protein Studies

  • Protein Fluorescence Quenching Studies : Acrylamide is used in protein studies, especially in fluorescence quenching of tryptophanyl residues in proteins, as researched by Eftink and Ghiron (1976). This technique is valuable for studying protein structure and dynamics (Eftink & Ghiron, 1976).

7. Copolymerization Studies

  • Copolymerization with Styrene : Whelpley et al. (2022) focused on the synthesis and copolymerization of phenoxy ring-substituted isopropyl phenylcyanoacrylates with styrene, demonstrating the versatility of acrylamide derivatives in polymer chemistry (Whelpley et al., 2022).

8. Optically Active Polymers

  • Derivation from L-Tartaric Acid : Bou et al. (1993) prepared optically active polyamides derived from L-tartaric acid, showcasing the use of acrylamide derivatives in creating specialized polymers with unique optical properties (Bou et al., 1993).

Properties

IUPAC Name

(E)-N-(3-chloro-4-methoxyphenyl)-3-(4-propoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO3/c1-3-12-24-16-8-4-14(5-9-16)6-11-19(22)21-15-7-10-18(23-2)17(20)13-15/h4-11,13H,3,12H2,1-2H3,(H,21,22)/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSRLYJKMVPDGFD-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C=CC(=O)NC2=CC(=C(C=C2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=C(C=C2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.